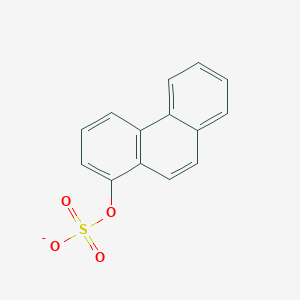

1-Phenanthryl sulfate

Description

Significance of Phenanthryl Sulfate (B86663) Esters in Chemical and Biological Research

The importance of phenanthryl sulfate esters, including 1-Phenanthryl sulfate, in research stems primarily from their role in the metabolism of xenobiotics. ebi.ac.uk Phenanthrene (B1679779) itself is a non-carcinogenic PAH that is often used as a surrogate to study the metabolic activation and detoxification of more harmful PAHs, such as benzo[a]pyrene (B130552). nih.gov

In biological systems, PAHs undergo a two-phase metabolic process to facilitate their removal from the body. nih.govnih.gov Phase I metabolism introduces functional groups, such as hydroxyl groups, onto the PAH structure, a reaction catalyzed by enzymes like cytochrome P-450 monooxygenases. nih.govnih.gov This results in the formation of hydroxylated intermediates, for instance, 1-hydroxyphenanthrene (B23602) is a known human metabolite of phenanthrene. wikipedia.org

In Phase II, these hydroxylated intermediates are conjugated with endogenous molecules to increase their water solubility for excretion. ontosight.aiunesp.br Sulfation, the addition of a sulfate group, is a critical Phase II conjugation reaction that produces phenanthryl sulfate esters. ontosight.ai This process converts lipophilic compounds into more water-soluble metabolites, which enhances their elimination from the body. ontosight.ainih.gov The formation of this compound from its precursor, 1-hydroxyphenanthrene, is therefore a key step in the detoxification pathway. ontosight.aiwikipedia.org

Consequently, the detection and quantification of phenanthryl sulfates and their precursor hydroxyphenanthrenes in biological samples, such as urine, are widely used as biomarkers to assess human exposure to PAHs from sources like tobacco smoke and environmental pollution. wikipedia.orgpublisso.de Studying these metabolic pathways provides critical information on how organisms process potentially toxic compounds and can help identify individuals with different metabolic capacities. nih.gov

Overview of Sulfation in Aromatic Hydrocarbon Derivatives

Sulfation is a fundamental biochemical reaction in the metabolism of a wide array of compounds, including phenols, alcohols, and aromatic hydrocarbon derivatives. ontosight.ai In the context of PAHs like phenanthrene, sulfation does not occur on the parent hydrocarbon itself but on its hydroxylated metabolites, known as phenanthrols. ontosight.aiwikipedia.org

The enzymatic process of sulfation is catalyzed by a family of enzymes called sulfotransferases (SULTs). ontosight.aiunesp.br These enzymes facilitate the transfer of a sulfuryl group (SO₃) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of an acceptor molecule, such as 1-hydroxyphenanthrene. ontosight.ai The resulting product is a sulfate ester, in this case, this compound. This enzymatic reaction is a critical detoxification mechanism. ontosight.ai

Research on various organisms has identified specific enzymes involved in this pathway. For example, studies on the white rot fungus Pleurotus ostreatus detected aryl sulfotransferase activity involved in phenanthrene metabolism. nih.govasm.org In marine invertebrates like the scallop Nodipecren nodosus, exposure to phenanthrene led to the up-regulation of the SULT1B1-like gene, indicating its role in the sulfation response. unesp.br In humans, a range of sulfotransferases participate in the detoxification of PAHs. nih.gov The net effect of this sulfation is a significant increase in the polarity and water solubility of the PAH metabolite, which is essential for its efficient excretion from the organism. ontosight.ai

Data Tables

Table 1: Key Enzymes in Phenanthrene Metabolism

| Phase | Enzyme Family | Specific Enzyme / Component | Function |

|---|---|---|---|

| Phase I | Cytochrome P450 Monooxygenases | CYP1A1, CYP1B1 | Oxidation of phenanthrene to form epoxide and hydroxylated intermediates. nih.govnih.gov |

| Phase I | Epoxide Hydrolase | Epoxide Hydrolase | Converts epoxide intermediates to trans-dihydrodiols. nih.govasm.org |

| Phase II | Sulfotransferases (SULTs) | Aryl Sulfotransferase, SULT1B1-like | Transfers a sulfate group from PAPS to hydroxylated phenanthrene metabolites. ontosight.ainih.govunesp.br |

| Phase II | UDP-glucuronosyltransferase | UGTs | Conjugates glucuronic acid to hydroxylated phenanthrene metabolites. nih.gov |

Table 2: Physicochemical Properties of Phenanthrene and Key Derivatives

| Compound | Chemical Formula | Molar Mass (g·mol⁻¹) | Key Characteristic |

|---|---|---|---|

| Phenanthrene | C₁₄H₁₀ | 178.23 | Parent polycyclic aromatic hydrocarbon. wikipedia.org |

| 1-Hydroxyphenanthrene | C₁₄H₁₀O | 194.23 | Phase I metabolite of phenanthrene; precursor to the sulfate conjugate. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9O4S- |

|---|---|

Molecular Weight |

273.29 g/mol |

IUPAC Name |

phenanthren-1-yl sulfate |

InChI |

InChI=1S/C14H10O4S/c15-19(16,17)18-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,(H,15,16,17)/p-1 |

InChI Key |

KSLTXOSGWUKDQR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OS(=O)(=O)[O-] |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Phenanthryl Sulfate

Hydrolysis Pathways

Hydrolysis represents a primary transformation pathway for 1-phenanthryl sulfate (B86663), leading to the formation of its parent phenol (B47542), 1-hydroxyphenanthrene (B23602), and an inorganic sulfate. This process can be initiated under various conditions, most notably through acid catalysis.

The acid-catalyzed hydrolysis of aryl sulfates, including 1-phenanthryl sulfate, has been a subject of detailed mechanistic investigation. acs.orgacs.org Research on analogous compounds, such as sodium phenyl sulfate, provides a foundational understanding of the operative mechanism. acs.orgoregonstate.edu

Kinetic studies have established a rate law dependent on the concentrations of both the aryl sulfate and the acid (H+). acs.org A key finding is that the rate of hydrolysis is accelerated by the presence of electron-withdrawing substituents on the aromatic ring. acs.org This observation, coupled with other experimental data, strongly supports an A-1 (unimolecular) type mechanism for the hydrolysis of the aryl sulfate ion. acs.orgoregonstate.edu

The proposed A-1 mechanism proceeds via the following steps:

A rapid and reversible protonation of an oxygen atom on the sulfate group. acs.org

A slow, rate-determining unimolecular cleavage of the protonated intermediate. This step involves the fission of the aryl-oxygen bond, resulting in the formation of sulfur trioxide (SO₃) and the corresponding phenol (in this case, 1-hydroxyphenanthrene). acs.org

Evidence supporting this mechanism for aryl sulfates includes:

Solvent Isotope Effect: For sodium phenyl sulfate, the solvent isotope effect (kD₂O/kH₂O) was determined to be 2.43, a value that falls within the range typically associated with A-1 hydrolysis mechanisms. oregonstate.edu

Dependence on Acidity: A plot of the logarithm of the hydrolysis rate constant versus the Hammett acidity function (-H₀) yields a linear relationship with a slope close to unity (0.99 for sodium phenyl sulfate), which is characteristic of an A-1 process. oregonstate.edu

Influence of Aryl Group Structure: The observation that aryl sulfates hydrolyze significantly faster than alkyl sulfates is consistent with the A-1 mechanism, as the aryloxy group (ArO⁻) is a much better leaving group than an alkoxy group (RO⁻). oregonstate.edu

The stability of phenanthryl sulfates is highly dependent on the surrounding chemical environment, particularly pH and temperature. While specific kinetic data for the 1-isomer is not extensively detailed in the reviewed literature, studies on the closely related 4-phenanthryl sulfate provide valuable insights into its hydrolytic susceptibility under different conditions. The compound is subject to degradation under both acidic and enzymatic conditions.

Accelerated stability testing protocols involve incubation at elevated temperatures and humidity, while pH-dependent degradation can be monitored using buffered solutions to identify hydrolysis products. For instance, complete acid hydrolysis of 4-phenanthryl sulfate can be achieved quantitatively under relatively stringent conditions.

| Hydrolysis Method | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic | 5 N HCl, 100°C, 15 min | 4-Hydroxyphenanthrene + SO₄²⁻ | Quantitative | |

| Enzymatic | Taka-diastase sulfatases, 37°C, pH 7.0 | 4-Hydroxyphenanthrene + SO₄²⁻ | ~90% |

Substitution Reactions

This compound can undergo substitution reactions on the aromatic phenanthrene (B1679779) nucleus. The sulfate group's electronic properties can influence the regioselectivity of these reactions. An example of such a transformation is the methylation of the aromatic ring. In a study involving the analogous 4-phenanthryl sulfate, treatment with diazomethane (B1218177) in a methanol/ether solution resulted in methylation to produce 4-methoxyphenanthrene (B94762) sulfate. This product was confirmed by its subsequent hydrolysis to 4-methoxyphenanthrene.

Furthermore, the entire sulfate group can act as a leaving group and be replaced in nucleophilic substitution reactions under appropriate conditions. evitachem.comevitachem.com

| Reaction Type | Reagents/Conditions | Substrate | Product | Reference |

|---|---|---|---|---|

| Methylation (Ring Substitution) | Diazomethane (CH₂N₂) in methanol/ether | 4-Phenanthryl sulfate | 4-Methoxyphenanthrene sulfate | |

| Nucleophilic Substitution (Group Replacement) | Appropriate nucleophiles | Phenanthryl hydrogen sulfate | Substituted phenanthrene | evitachem.comevitachem.com |

Derivatization Reactions of the Sulfate Moiety

Chemical modification of the sulfate group itself, known as derivatization, is a key strategy, particularly for analytical purposes. These reactions alter the functionality of the sulfate ester to enhance detectability or improve chromatographic separation.

Enzymatic Transformations and Biochemical Pathways Involving Phenanthryl Sulfates

Sulfotransferase-Mediated Conjugation

Sulfotransferase-mediated conjugation is a critical Phase II detoxification reaction. In this process, a sulfonate group (SO₃⁻) is attached to a hydroxylated metabolite of phenanthrene (B1679779), forming a more water-soluble sulfate (B86663) ester, such as 1-phenanthryl sulfate. This reaction is catalyzed by cytosolic enzymes known as sulfotransferases. nih.gov

The formation of phenanthryl sulfates begins after phenanthrene undergoes Phase I metabolism, where cytochrome P450 monooxygenases introduce hydroxyl groups onto the aromatic ring structure, creating various hydroxylated phenanthrenes (phenanthrols). nih.gov These phenolic metabolites then serve as substrates for sulfotransferases. The enzyme catalyzes the transfer of a sulfonate group from a high-energy donor molecule to the hydroxyl group of the phenanthrene metabolite. For instance, 4-phenanthryl sulfate is formed through the sulfotransferase-mediated conjugation of 4-hydroxyphenanthrene. This conjugation significantly increases the water-solubility of the compound, marking it for elimination from the body.

In some organisms, like the white rot fungus Pleurotus ostreatus, the enzymatic machinery for this transformation is present. Studies have identified microsomal activities of aryl PAPS sulfotransferase, the enzyme responsible for this conjugation. nih.govasm.org However, in some experimental settings with this fungus, the final conjugated phenanthryl sulfate metabolites were not detected, suggesting that while the enzymes are present, their activity in eliminating hydroxylated phenanthrene may be secondary to other pathways in this specific organism. nih.govnih.gov

The sulfation of hydroxylated phenanthrenes is carried out by a superfamily of enzymes known as sulfotransferases (SULTs). In humans, these are primarily divided into the SULT1 and SULT2 families, which exhibit different substrate specificities. frontiersin.org SULT1A1, in particular, is known for its broad substrate spectrum, which includes a variety of planar phenolic molecules like hydroxylated PAHs. nih.gov Human sulfotransferases SULT1A1 and SULT1A3 have been noted to show affinity for phenanthrene derivatives.

The specificity of these enzymes can be quite refined. For example, studies on the related PAH benzo[a]pyrene (B130552) have shown that different SULT isoforms generate specific isomers of the sulfated product. SULT1A1 exclusively generated one isomer (8-hydroxy-B[a]P-7-O-sulfate), while SULT1E1 produced two different isomers in similar quantities. frontiersin.org This indicates that the specific isomer of hydroxyphenanthrene available (e.g., 1-hydroxyphenanthrene) and the profile of SULT enzymes present in a given tissue will determine the rate and regioselectivity of phenanthryl sulfate formation. The enzymatic activity of these sulfotransferases can be quantified, as shown in studies with the fungus Pleurotus ostreatus, where aryl PAPS sulfotransferase activity was measured.

| Enzyme | Cellular Fraction | Specific Activity (nmol min⁻¹ mg⁻¹ of protein) | Reference |

|---|---|---|---|

| Aryl PAPS Sulfotransferase | Microsomal | 2.14 | nih.govasm.org |

| Cytosolic | 0.66 | asm.org |

The enzymatic sulfation of any substrate, including hydroxylated phenanthrenes, is entirely dependent on the universal sulfonate donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govresearchgate.net Sulfotransferases catalyze the transfer of the sulfonate group from PAPS to the nucleophilic hydroxyl group of the acceptor molecule. frontiersin.orgtandfonline.com

PAPS is considered a high-energy compound, and its synthesis from inorganic sulfate and two molecules of ATP is an energetically costly process. researchgate.net This high energy state ensures that the transfer of the sulfonate group is thermodynamically favorable. The availability of PAPS is often the rate-limiting factor in sulfation reactions. researchgate.net The conserved structural features in SULT enzymes that are responsible for binding PAPS underscore its fundamental and universal role in all SULT-mediated conjugation reactions. tandfonline.com

Sulfatase-Mediated Desulfation

The sulfation pathway is reversible, and the cleavage of the sulfate ester bond is catalyzed by enzymes known as sulfatases. researchgate.net This process, termed desulfation, hydrolyzes phenanthryl sulfate back to its parent hydroxylated phenanthrene and an inorganic sulfate ion.

Enzymes capable of hydrolyzing aryl sulfate esters, like phenanthryl sulfate, are broadly classified as arylsulfatases. These enzymes are widespread in nature, from bacteria to humans. researchgate.net Research has demonstrated that 4-phenanthryl sulfate can undergo enzymatic hydrolysis to regenerate 4-hydroxyphenanthrene. For example, sulfatases from Taka-diastase (a crude enzyme mixture from the fungus Aspergillus oryzae) have been shown to effectively catalyze this reaction at physiological pH.

In environmental and metabolic studies, sulfatase activity is often utilized as a tool. For instance, in the analysis of PAH metabolites in fish bile, samples are treated with sulfatase enzymes to hydrolyze sulfate conjugates back to their parent hydroxylated forms for easier detection and quantification. nih.gov While specific sulfatases dedicated to this compound are not uniquely characterized, the broad specificity of many arylsulfatases suggests they are capable of this transformation. A well-studied family of extracellular sulfatases, the Sulfs (e.g., Sulf1 and Sulf2), are known to remove sulfate groups from complex carbohydrates like heparan sulfate, highlighting the diverse roles and substrates of sulfatases in biology. nih.govnih.gov

| Hydrolysis Method | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Enzymatic | Taka-diastase sulfatases, pH 7.0, 37°C | 4-Hydroxyphenanthrene + SO₄²⁻ |

The catalytic mechanism of arylsulfatases involves the cleavage of the sulfur-oxygen (S-O) bond of the sulfate ester. nih.gov A key feature of type I sulfatases is the presence of a unique, post-translationally modified amino acid in the active site: Cα-formylglycine (FGly). nih.gov

The proposed mechanism proceeds as follows:

The hydrated form of the active site formylglycine acts as a nucleophile, attacking the sulfur atom of the phenanthryl sulfate substrate. researchgate.net

This attack leads to the cleavage of the S-O bond, releasing the de-sulfated hydroxyphenanthrene. Simultaneously, a covalent enzyme-sulfate intermediate is formed between the formylglycine residue and the sulfonate group. researchgate.netnih.gov

This sulfated enzyme intermediate is unstable. It rapidly decomposes, typically through an elimination mechanism, to release an inorganic sulfate ion (HSO₄⁻). nih.gov

The decomposition regenerates the aldehyde form of the formylglycine residue, which is then rehydrated by a water molecule in the active site, preparing the enzyme for another catalytic cycle. researchgate.net

This mechanism, involving a covalent intermediate, is a common strategy among a wide range of hydrolytic enzymes.

Role in Biotransformation Processes

The biotransformation of phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), involves a series of enzymatic reactions that modify its structure, often leading to detoxification and enhanced excretion. A key step in these pathways can be the formation of sulfate conjugates, such as this compound. This process, known as sulfation, is a Phase II metabolic reaction that increases the water solubility of hydroxylated phenanthrene metabolites, facilitating their removal from biological systems. The specific pathways and enzymes involved vary significantly across different organisms, from microbes to plants.

Microbial Metabolism of Phenanthrene and its Sulfate Conjugates in Fungi

Fungi play a crucial role in the environmental degradation of PAHs like phenanthrene. Their metabolic machinery can transform phenanthrene into various products, including sulfate conjugates. The fungal metabolism of phenanthrene typically begins with a Phase I oxidation reaction, catalyzed by cytochrome P-450 monooxygenases, to form reactive epoxide intermediates. These are then hydrated by epoxide hydrolases to produce trans-dihydrodiols. nih.govasm.orgethz.ch Subsequent reactions can lead to the formation of phenanthrols, which are then susceptible to Phase II conjugation reactions.

One of the most prominent examples of fungal sulfation is seen in the soil fungus Cunninghamella elegans. Studies have shown that this fungus is highly effective at converting phenanthrene into water-soluble metabolites, with all 34 identified metabolites being sulfate-conjugated compounds. nih.gov This indicates that sulfation is a primary detoxification and elimination strategy for phenanthrene in this organism. The resulting phenanthryl sulfates are highly water-soluble but have been observed to be mineralized at a very slow rate in soil slurries, which may pose a risk of leaching into groundwater. nih.gov

However, the reliance on sulfation is not universal among fungi. The white-rot fungus Pleurotus ostreatus possesses the necessary Phase I and Phase II enzymes, including aryl sulfotransferase, for phenanthrene metabolism. nih.govasm.org Despite this, studies screening the culture broth of P. ostreatus incubated with phenanthrene did not detect any sulfate, glucoside, or other conjugates. nih.gov This suggests that for P. ostreatus, conjugation reactions are not a significant pathway for the elimination of hydroxylated phenanthrene metabolites. nih.govasm.org Similarly, while some research has reported conjugate formation by Aspergillus niger, other studies did not observe this, indicating that the specific metabolic route can be dependent on the fungal strain and culture conditions. asm.org

Table 1: Fungal Metabolism of Phenanthrene and Formation of Sulfate Conjugates

| Fungal Species | Key Enzymes | Primary Metabolites | Sulfate Conjugate Formation | Reference |

|---|---|---|---|---|

| Cunninghamella elegans | Cytochrome P-450, Epoxide Hydrolase, Sulfotransferase | Sulfate-conjugated metabolites | Yes, primary pathway | nih.gov |

| Pleurotus ostreatus | Cytochrome P-450, Epoxide Hydrolase, Aryl Sulfotransferase | Phenanthrene trans-9,10-dihydrodiol, 2,2'-diphenic acid | Not detected as a major pathway | nih.govasm.orgresearchgate.net |

| Aspergillus niger | Cytochrome P-450 | 1-phenanthrol, 2-phenanthrol, phenanthrene trans-9,10-dihydrodiol | Reported, but not consistently observed | asm.org |

| Phanerochaete chrysosporium | Monooxygenase, Epoxide Hydrolase | trans-dihydrodiols, phenanthrols, 2,2'-diphenic acid | Glucoside conjugates formed; sulfate not specified | ethz.chscispace.com |

| Trichoderma sp. CNSC-2 | Laccase, Cytochrome P450 | Phthalic acid, benzoic acid derivatives | Not reported | nih.gov |

Anaerobic Biodegradation Pathways by Sulfate-Reducing Bacteria

Under anaerobic conditions, such as those found in contaminated sediments, sulfate-reducing bacteria (SRB) are critical for the natural attenuation of PAHs. nih.gov These bacteria utilize a metabolic pathway for phenanthrene degradation that is fundamentally different from the aerobic pathways and is directly coupled to the reduction of sulfate (SO₄²⁻) to sulfide (B99878) (S²⁻). nih.govcore.ac.uk In this context, sulfate serves as the terminal electron acceptor for bacterial respiration, rather than as a molecule for conjugation.

The anaerobic biodegradation of phenanthrene by SRB is an energetically challenging process that is not yet fully understood. nih.govresearchgate.net However, research has consistently shown that the initial activation step involves the carboxylation of the phenanthrene molecule, a reaction that adds a carboxyl group. nih.govcore.ac.uknih.gov This initial step has been confirmed by the detection of key metabolites such as phenanthrene-2-carboxylic acid (also known as 2-phenanthroic acid). nih.govnih.govresearchgate.net Following carboxylation, the pathway is thought to proceed through the reduction and cleavage of the benzene (B151609) rings. nih.gov

Several strains of SRB have been identified as capable of degrading phenanthrene. These include species from the genera Desulfovibrio, Desulfotomaculum, and Desulfatiglans. nih.govcore.ac.uknih.gov For example, the highly enriched culture MMKS23, dominated by a Desulfovibrio species, effectively degraded phenanthrene while consuming sulfate and producing sulfide. nih.gov Similarly, strain PheS1, closely related to Desulfotomaculum, was also identified as a phenanthrene-degrading sulfate-reducer. nih.govresearchgate.net

Table 2: Anaerobic Phenanthrene Biodegradation by Sulfate-Reducing Bacteria

| Bacterial Genus/Strain | Condition | Initial Activation Step | Key Metabolites | Reference |

|---|---|---|---|---|

| Desulfovibrio sp. | Anaerobic, Sulfate-Reducing | Carboxylation | Phenanthrene-2-carboxylic acid | nih.gov |

| Desulfotomaculum sp. (Strain PheS1) | Anaerobic, Sulfate-Reducing | Carboxylation | 2-Phenanthroic acid | nih.govresearchgate.net |

| Desulfatiglans spp. | Anaerobic, Sulfate-Reducing | Carboxylation | Phenanthrene carboxylic acid | core.ac.uk |

Enzymatic Pathways in Non-Human Organisms (e.g., Fungal, Plant, Bacterial Systems)

The enzymatic machinery used to transform phenanthrene varies widely among different biological kingdoms, reflecting diverse evolutionary strategies for metabolizing xenobiotics.

Fungal Systems: Fungi employ a range of intracellular and extracellular enzymes. imrpress.com Phase I metabolism is primarily driven by the cytochrome P-450 monooxygenase system, which introduces an oxygen atom into the phenanthrene ring, and epoxide hydrolase, which adds water to the resulting epoxide to form a dihydrodiol. nih.govasm.orgethz.ch Some fungi, particularly white-rot fungi, also secrete powerful extracellular ligninolytic enzymes like laccases and manganese peroxidases that can oxidize phenanthrene. nih.govufro.cl For Phase II, fungi possess enzymes for conjugation, including aryl sulfotransferases that catalyze the formation of phenanthryl sulfates, as well as UDP-glucosyltransferases and UDP-glucuronosyltransferases for creating glucoside and glucuronide conjugates. nih.govasm.orgnih.gov

Bacterial Systems: Bacteria have evolved distinct enzymatic pathways depending on the presence or absence of oxygen. Aerobic bacteria typically initiate phenanthrene degradation using dioxygenase enzymes to incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols. mdpi.com In contrast, anaerobic bacteria, such as the sulfate-reducers, use a completely different strategy. The key enzymes in this pathway are carboxylases, which add a carboxyl group to the phenanthrene ring as the first activation step, a process that does not require oxygen. nih.govnih.gov

Plant Systems: Plants can take up PAHs from contaminated soil and air. researchgate.net While plants possess detoxification enzymes, much of the PAH degradation observed in vegetated soils is due to the synergistic action between the plant roots and the surrounding microbial community (the rhizosphere). Plants can secrete compounds that stimulate microbial activity and PAH degradation. The direct enzymatic pathways for phenanthrene metabolism within plant tissues are less characterized than in microbes, but detoxification often involves conjugation reactions, with glycosylation being a commonly reported pathway for xenobiotics. mdpi.com

Table 3: Key Enzymes in Phenanthrene Biotransformation in Non-Human Organisms

| Enzyme Class | Organism Type | Role in Pathway | Reference |

|---|---|---|---|

| Cytochrome P-450 Monooxygenase | Fungi, Plants | Phase I: Initial oxidation of the aromatic ring | nih.govasm.orgnih.gov |

| Epoxide Hydrolase | Fungi | Phase I: Hydration of epoxides to form dihydrodiols | nih.govasm.org |

| Aryl Sulfotransferase | Fungi | Phase II: Conjugation of hydroxylated metabolites to form sulfate esters | nih.govasm.org |

| Laccase / Manganese Peroxidase | Fungi (White-rot) | Extracellular oxidation of phenanthrene | nih.govufro.cl |

| Dioxygenase | Bacteria (Aerobic) | Phase I: Initial oxidation of the aromatic ring | mdpi.com |

| Carboxylase | Bacteria (Anaerobic SRB) | Initial activation of phenanthrene via carboxylation | nih.govnih.gov |

Contribution to Detoxification Pathways in Biological Systems

Sulfation is a critical Phase II detoxification reaction in a wide array of organisms. tandfonline.comnih.gov This pathway is responsible for metabolizing a vast number of xenobiotics, as well as endogenous compounds. The core function of sulfation is to increase the hydrophilicity (water solubility) of lipophilic (fat-soluble) molecules, which facilitates their transport and excretion from the body. mdpi.commosaicdx.comilchiro.org

The process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). tandfonline.com These enzymes transfer a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a hydroxyl or amino group on the target substrate. tandfonline.com In the context of phenanthrene metabolism, once Phase I enzymes have oxidized the parent compound to a hydroxylated intermediate like 1-hydroxyphenanthrene (B23602) or 4-hydroxyphenanthrene, SULTs can act on these phenanthrols.

The resulting product, such as this compound, is an anionic, water-soluble ester. This transformation from a poorly soluble phenanthrol to a highly soluble sulfate conjugate is a classic detoxification step. It effectively terminates the biological activity of the metabolite and prepares it for elimination. mosaicdx.com The formation of sulfate-conjugated metabolites by fungi like Cunninghamella elegans is a clear example of this detoxification pathway at work in the environment, converting a persistent organic pollutant into a form that can be more readily removed from the organism. nih.gov

Analytical and Spectroscopic Characterization of 1 Phenanthryl Sulfate

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to isolating 1-phenanthryl sulfate (B86663) from complex biological and environmental matrices and accurately measuring its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenanthrene (B1679779) metabolites, including 1-phenanthryl sulfate. nih.govnih.gov Method development for these compounds often involves reversed-phase chromatography, which separates molecules based on their hydrophobicity. nih.gov A typical HPLC system for this purpose utilizes a C18 column, a common choice for separating nonpolar to moderately polar compounds. nih.gov

The mobile phase, a critical component in HPLC, is carefully optimized to achieve the best separation. mpgpgcollegehardoi.in A common approach involves a gradient elution using a mixture of an aqueous solution, often with a pH modifier like formic acid to improve peak shape and ionization, and an organic solvent such as acetonitrile (B52724) or methanol. The gradient allows for the effective elution of a range of metabolites with varying polarities. For instance, a method might start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute more strongly retained, less polar compounds. aurigeneservices.com

Detection is frequently accomplished using a UV-Vis or a photodiode array (PDA) detector. nih.gov Phenanthrene and its derivatives exhibit strong UV absorbance, with a maximum absorbance wavelength for phenanthrenes typically observed around 261 nm. nih.gov For enhanced sensitivity and selectivity, fluorescence detection can also be employed, as many PAH metabolites are fluorescent. The development of a robust HPLC method aims for good resolution between different isomers and metabolites, sharp peak shapes, and a reasonable analysis time, often less than 10-15 minutes for routine procedures. mpgpgcollegehardoi.in

Table 1: Representative HPLC Method Parameters for Phenanthrene Metabolite Analysis

| Parameter | Value/Description |

| Column | C18 (e.g., 2.1 × 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in water, B: Acetonitrile |

| Gradient | A time-based program increasing the percentage of Mobile Phase B. |

| Flow Rate | Typically in the range of 0.2-1.0 mL/min. |

| Detection | UV/Vis at ~261 nm or Fluorescence Detection nih.gov |

| Injection Volume | 5-20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

For highly sensitive and specific identification and quantification of this compound, especially at trace levels in complex matrices like urine or environmental water samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. cdc.govacs.orgmiljodirektoratet.no This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. mpi-bremen.de

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). acs.orgresearchgate.net For sulfated compounds, negative ion mode is often preferred. The ionized molecule (precursor ion) is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides exceptional selectivity and sensitivity. rsc.org For this compound, a characteristic transition would be from its molecular ion [M-H]⁻ at m/z 273 to a sulfate fragment ion at m/z 97.

The development of LC-MS/MS methods includes the optimization of both chromatographic conditions and mass spectrometric parameters. uib.no Sample preparation often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the matrix. lcms.cz The use of isotopically labeled internal standards, such as ¹³C-labeled phenanthrene metabolites, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. researcher.life These methods can achieve very low limits of detection (LOD), often in the picogram to nanogram per milliliter range, making them suitable for biomonitoring and environmental trace analysis. cdc.gov

Table 2: Typical LC-MS/MS Parameters for this compound

| Parameter | Value/Description |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | m/z 273 |

| Product Ion (Q3) | m/z 97 (sulfate fragment) |

| Collision Energy | Optimized for the specific instrument and compound. |

| Sample Preparation | Solid-Phase Extraction (SPE) with C18 cartridges |

| Internal Standard | Isotope-labeled analog (e.g., ¹³C-phenanthrol sulfate) |

Chiral Chromatography for Isomer Resolution

Phenanthrene metabolism can produce chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov The biological activity and toxicity of these enantiomers can differ significantly. libretexts.org Therefore, separating and quantifying individual enantiomers is crucial for a complete toxicological assessment. Chiral chromatography is the primary technique used for this purpose. asm.org

This specialized form of HPLC employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. oup.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak or Chiralcel columns), are commonly used for resolving PAH metabolites. The mobile phase in chiral chromatography often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The precise ratio of these solvents is optimized to achieve the best resolution between the enantiomers.

The resolution of enantiomers is a critical step in understanding the stereoselective metabolism of phenanthrene by different organisms and enzyme systems. nih.gov For example, studies have used chiral HPLC to determine the enantiomeric composition of phenanthrene dihydrodiols, which are precursors to potentially carcinogenic diol epoxides. nih.govnih.gov

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and its related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including this compound. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic protons would appear in a specific region of the spectrum (typically δ 7-9 ppm), and their splitting patterns would help determine their positions on the phenanthrene ring.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. libretexts.org The carbon atom directly attached to the sulfate group would experience a significant downfield shift in its resonance compared to the other aromatic carbons due to the electronegativity of the oxygen atom. nih.gov This shift is characteristic and helps to confirm the position of sulfation. For organosulfates, the ¹³C NMR spectra are often recorded in deuterated water (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆). copernicus.org

Table 3: General Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Environment | Expected Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons (H-Ar) | 7.0 - 9.0 |

| ¹³C | Aromatic Carbons (C-Ar) | 120 - 140 |

| ¹³C | Carbon attached to Sulfate (C-O-S) | Expected to be in the lower end of the aromatic region, shifted downfield. |

Note: Specific chemical shifts and coupling constants would require experimental data for the pure compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the IR spectrum would show characteristic absorption bands that confirm the presence of both the aromatic phenanthrene core and the sulfate group.

The most indicative peaks for the sulfate moiety are the strong stretching vibrations of the S=O and C-O-S bonds. The asymmetric and symmetric stretching vibrations of the S=O group typically appear as strong bands in the region of 1210-1280 cm⁻¹ and 1040-1080 cm⁻¹, respectively. The C-O stretching vibration of the sulfate ester would also be present. Additionally, the spectrum would display characteristic peaks for the aromatic C-H and C=C stretching and bending vibrations of the phenanthrene ring system. orgsyn.orgresearchgate.net

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| S=O | Asymmetric Stretching | ~1250 |

| S=O | Symmetric Stretching | ~1050 |

| C-S | Stretching | 600 - 800 |

| Aromatic C=C | Stretching | ~1600, ~1500 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unequivocal determination of a compound's elemental composition. measurlabs.comnih.gov Unlike low-resolution mass spectrometry which measures nominal mass (to the nearest integer), HRMS provides a highly accurate mass measurement, typically to four or more decimal places. bioanalysis-zone.cominnovareacademics.in This precision allows for the differentiation between molecules that have the same nominal mass but different chemical formulas. bioanalysis-zone.com

The process involves ionizing the analyte and separating the resulting ions based on their mass-to-charge (m/z) ratio. algimed.com The high resolving power of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers enables the calculation of an exact mass. innovareacademics.in This experimentally determined exact mass can then be compared to the theoretical exact mass calculated for a proposed molecular formula. A close match provides strong evidence for the compound's elemental composition. algimed.com

For this compound, with a molecular formula of C₁₄H₁₀O₄S, HRMS is used to confirm its composition by detecting the exact mass of its molecular ion. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. The theoretical exact mass for the C₁₄H₉O₄S⁻ ion is 273.0299. Experimental analysis via HRMS would be expected to yield a measured m/z value extremely close to this theoretical value, confirming the molecular formula.

Table 1: HRMS Data for this compound

| Parameter | Description | Value |

| Molecular Formula | The elemental composition of the neutral molecule. | C₁₄H₁₀O₄S |

| Ion Formula | The elemental composition of the ion detected by the mass spectrometer (negative mode). | C₁₄H₉O₄S⁻ |

| Theoretical Exact Mass | The calculated exact mass of the [M-H]⁻ ion. | 273.0299 u |

| Observed m/z | The experimentally measured mass-to-charge ratio for the [M-H]⁻ ion. | ~273.0299 |

| Instrumentation | Common types of high-resolution mass spectrometers used for this analysis. | TOF, Orbitrap, FT-ICR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov The technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. cam.ac.uk The ordered arrangement of atoms in the crystal lattice diffracts the X-rays into a specific pattern of spots. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.orgcam.ac.uk From this map, the exact positions of individual atoms can be determined, yielding highly accurate data on bond lengths, bond angles, and torsional angles.

The application of X-ray crystallography to this compound would, contingent on the successful growth of suitable single crystals, provide an unambiguous depiction of its solid-state conformation. This analysis would confirm the connectivity of the sulfate group to the C1 position of the phenanthrene ring. Furthermore, it would reveal crucial details about the geometry of the sulfate group and the planarity of the polycyclic aromatic core. The resulting structural data also elucidates intermolecular interactions, such as hydrogen bonding (if a co-crystallized solvent or counter-ion is present) and π-stacking, which govern how the molecules pack together in the crystal lattice. cam.ac.uk

Table 2: Potential Structural Data from X-ray Crystallography of this compound

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-H, C-O, S-O). |

| Bond Angles | Angles formed by three connected atoms (e.g., C-C-C, C-O-S). |

| Torsional Angles | Dihedral angles describing the conformation around chemical bonds. |

| Intermolecular Contacts | Information on non-covalent interactions like π-π stacking distances and hydrogen bonds. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. rsc.org The absorption of light energy promotes valence electrons from a lower energy ground state (typically a bonding or non-bonding orbital) to a higher energy excited state (an anti-bonding orbital). scribd.com The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule responsible for light absorption. slideshare.net

For aromatic compounds like this compound, the extensive system of conjugated π-electrons in the phenanthrene rings constitutes a strong chromophore. This results in characteristic and intense absorption bands in the UV region, typically arising from π → π* electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima provide a distinctive spectral fingerprint. While the general shape of the spectrum is dictated by the phenanthrene core, the substitution with a sulfate group may cause subtle shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted phenanthrene.

Table 3: Representative UV-Vis Absorption Data for Aromatic Chromophores

| Parameter | Description | Expected Data for this compound |

| λmax | Wavelength(s) of maximum absorbance. | Multiple peaks expected in the UV region (e.g., ~250-350 nm). |

| ε (Molar Absorptivity) | A measure of how strongly the compound absorbs light at a given wavelength. | High values (typically > 10,000 L mol⁻¹ cm⁻¹) characteristic of extended π-systems. |

| Solvent | The solvent used for the analysis, as it can influence λmax. | Common choices include ethanol, methanol, or acetonitrile. |

| Transitions | The type of electronic transitions responsible for the absorption. | Primarily π → π* transitions. |

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules through a chemical reaction or a biological pathway. wikipedia.org The strategy involves replacing one or more atoms in a molecule of interest with one of its stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O). Because these isotopes have a different mass, their presence and position in reaction products or metabolites can be detected using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

This approach is invaluable for elucidating complex reaction mechanisms. nih.gov For this compound, several labeling strategies can be envisioned to study its metabolism or environmental degradation. For instance, synthesizing this compound with ¹³C atoms incorporated at specific positions in the phenanthrene ring would allow researchers to track how the aromatic structure is modified or cleaved. Similarly, labeling the sulfate group with sulfur-34 (B105110) (³⁴S) or oxygen-18 (¹⁸O) could definitively track the fate of the sulfate moiety, clarifying whether enzymatic or chemical reactions involve cleavage of the C-O or S-O bond. These isotopically labeled analogues serve as tracers, providing unambiguous evidence for proposed transformation pathways. nih.gov

Table 4: Potential Isotopic Labeling Strategies for this compound

| Isotopic Label | Position of Label | Potential Application | Detection Method |

| ¹³C | Specific or uniform labeling of the phenanthrene ring. | Elucidating pathways of aromatic ring hydroxylation and cleavage. | Mass Spectrometry, ¹³C-NMR |

| ²H (Deuterium) | Substitution for hydrogen on the aromatic ring. | Probing kinetic isotope effects to identify rate-determining steps in metabolic reactions. | Mass Spectrometry, ²H-NMR |

| ¹⁸O | Incorporation into the sulfate group (S-¹⁸O₄). | Determining the mechanism of enzymatic or chemical hydrolysis (C-O vs. S-O bond cleavage). | Mass Spectrometry |

| ³⁴S | Incorporation into the sulfate group (³⁴SO₄). | Tracing the fate of the entire sulfate group in environmental or biological systems. | Mass Spectrometry |

Theoretical and Computational Studies of Phenanthryl Sulfates

Molecular Modeling of Conformational Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling, particularly through the application of molecular mechanics (MM), is a powerful tool for exploring the conformational landscape of molecules like 1-phenanthryl sulfate (B86663). nih.govuci.edu

The study of the various geometries a molecule can adopt and their associated energies is known as conformational analysis. drugdesign.org For 1-phenanthryl sulfate, the primary source of conformational isomerism arises from the rotation about the single bonds connecting the rigid phenanthrene (B1679779) ring to the flexible sulfate group. The most significant of these is the torsion angle defined by the C1-O-S-O atoms. By systematically rotating this dihedral angle and calculating the steric energy at each step using a force field (a set of parameters describing bond lengths, angles, and van der Waals forces), a potential energy surface can be generated. uci.edudrugdesign.org

This surface reveals the molecule's most stable conformations, which correspond to energy minima. drugdesign.org The conformation with the absolute lowest energy is termed the global minimum, while other low-energy states are local minima. uci.edu These calculations can predict the most likely shapes the molecule will adopt in solution. For this compound, steric hindrance between the sulfate's oxygen atoms and the hydrogen atom at the C10 position on the phenanthrene ring would be a major determinant of the preferred conformations.

A typical output from such a conformational search would provide the dihedral angles of the most stable conformers and their relative energies, as illustrated in the hypothetical table below.

| Conformer | Key Dihedral Angle (C1-O-S-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.3 |

| 2 (Local Minimum) | +65° (gauche) | 1.50 | 12.3 |

| 3 (Local Minimum) | -65° (gauche) | 1.50 | 12.3 |

| 4 (Transition State) | 0° (syn-periplanar) | 5.20 | 0.1 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

While molecular mechanics is excellent for conformational analysis, quantum chemical methods are required to describe the electronic properties of a molecule. acs.org Density Functional Theory (DFT) is a widely used quantum method that can accurately calculate electronic structure and reactivity descriptors. nmas.org These calculations provide fundamental insights into how this compound will behave in chemical reactions.

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is the outermost orbital containing electrons and is associated with the ability to donate electrons. The LUMO is the innermost empty orbital and relates to the ability to accept electrons. The energy gap between them is a crucial indicator of chemical reactivity and stability. nmas.org

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative) and electron-poor (positive) regions. For this compound, the ESP would show a high negative potential around the sulfate group, indicating it as a site for interaction with positive charges or hydrogen bond donors.

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the electron distribution.

These computational results are critical for predicting how the molecule will interact with other molecules, including water, and biological targets like enzymes.

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Basis of Data |

|---|---|---|---|

| Phenanthrene | 4.73 | ~0.0 | Calculated nmas.org |

| This compound | ~4.2 - 4.5 | ~4.0 - 5.0 | Predicted |

Simulation of Enzymatic Interactions and Reaction Mechanisms

This compound is formed in biological systems through the action of sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor. acs.orgoup.com Computational simulations are indispensable for understanding these complex enzymatic processes at an atomic level. scispace.comresearchgate.net

Molecular Docking and Dynamics (MD)

The first step in simulating the enzymatic process is often molecular docking. This technique predicts the preferred binding orientation of the substrate, in this case, 1-hydroxyphenanthrene (B23602) (the precursor to this compound), within the active site of a SULT enzyme, such as human SULT1A1. mdpi.comrsc.org Docking studies can identify key interactions, such as hydrogen bonds between the substrate's hydroxyl group and catalytic residues like a conserved histidine, and stacking interactions between the phenanthrene rings and aromatic amino acids in the binding pocket. nih.govacs.org

Following docking, molecular dynamics (MD) simulations are employed. acs.org MD simulations track the movements of all atoms in the enzyme-substrate complex over time (from nanoseconds to microseconds), providing insights into the stability of the binding pose and the dynamic behavior of the enzyme. scispace.commdpi.com These simulations can reveal how flexible loops in the enzyme may close over the active site to shield the reaction from the solvent and properly orient the substrate for catalysis. scispace.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

To model the chemical reaction itself—the breaking and forming of covalent bonds—a more advanced technique called combined quantum mechanics/molecular mechanics (QM/MM) is used. researchgate.netnih.govresearchgate.net In this approach, the reacting parts of the system (the substrate, the PAPS cofactor's sulfonate group, and key amino acid side chains) are treated with high-accuracy quantum mechanics, while the rest of the large protein environment is treated with more computationally efficient molecular mechanics. researchgate.netrsc.org

QM/MM studies on various sulfotransferases have shown that the sulfation reaction typically proceeds through a single-step, associative SN2-type mechanism. nih.govrsc.org A catalytic base in the active site (e.g., histidine) abstracts the proton from the substrate's hydroxyl group, which then attacks the sulfur atom of PAPS, leading to the transfer of the sulfonate group. QM/MM calculations can map the entire energy profile of this reaction, identifying the transition state and calculating the activation energy barrier, which determines the reaction rate. nih.govrsc.org

| Enzyme System | Substrate Type | Method | Calculated Activation Free Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Tyrosylprotein Sulfotransferase-1 (TPST-1) | Peptide (Tyrosine) | QM/MM Metadynamics | 12.8 | rsc.org |

| 3-O-Sulfotransferase (3-OST) | Heparan Sulfate | QM/MM (ONIOM) | 10.2 - 20.9 | nih.gov |

| Aryl Sulfotransferase (AST IV) | Phenolic Compound (Hypothetical) | QM/MM (Transition State Search) | ~15 - 20 | acs.org |

Environmental and Ecological Research Implications

Fate and Transformation of Phenanthryl Sulfates in Environmental Matrices

The environmental fate of phenanthryl sulfates is intrinsically linked to the transformation of the parent compound, phenanthrene (B1679779). Phenanthrene, a three-ring PAH, is subject to degradation in various environmental compartments, including water, soil, and sediment. europa.eu Microbial metabolism is a primary driver of this transformation. nih.gov

In aerobic environments, fungi and bacteria can oxidize phenanthrene, often initiating the process with monooxygenase or dioxygenase enzymes to form hydroxylated intermediates, such as phenanthrols. For instance, the white-rot fungus Pleurotus ostreatus has been shown to metabolize phenanthrene into various products, including phenanthrols. researchgate.net Fungi like Cunninghamella elegans are also known to metabolize phenanthrene. uab.cat These phenanthrols can then undergo conjugation reactions, including sulfation, to form phenanthryl sulfates. This sulfation process increases the water solubility of the otherwise hydrophobic PAH, which can alter its mobility and bioavailability in the environment.

Under anaerobic conditions, particularly in sediments, the transformation pathways are different. asm.org In sulfate-reducing environments, certain microbial consortia can degrade PAHs like phenanthrene using sulfate (B86663) as the terminal electron acceptor. enviro.wikiasm.org Studies on heavily contaminated marine sediments have shown that phenanthrene can be oxidized to CO2 under strict anaerobic, sulfate-reducing conditions. asm.org This process is crucial for the natural attenuation of PAHs in anoxic environments like harbor sediments. asm.org

The transformation of 1-phenanthryl sulfate itself would likely involve desulfation, a process mediated by microbial sulfatases, which would cleave the sulfate group and regenerate 1-phenanthrol. This intermediate could then undergo further degradation, potentially leading to ring cleavage and mineralization to carbon dioxide. epa.gov The stability and persistence of phenanthryl sulfates in different environmental matrices are areas requiring further research to fully understand their environmental risk.

Table 1: Transformation Pathways of Phenanthrene in Environmental Matrices

| Environmental Matrix | Condition | Key Process | Initial Products | Potential Final Metabolite | Reference |

| Soil/Sediment | Aerobic | Fungal/Bacterial Oxidation | Phenanthrols, Dihydrodiols | This compound | uab.cat, researchgate.net |

| Sediment | Anaerobic | Sulfate Reduction | Intermediates (e.g., Carboxylated forms) | Carbon Dioxide (CO₂) | asm.org, science.gov |

| Water | Photochemical | Photolysis / Photo-oxidation | Oxy-PAHs | Dead-end products | nih.gov, pjoes.com |

Role in the Biogeochemical Cycling of Sulfur and Polycyclic Aromatic Hydrocarbons

The formation and degradation of this compound create a direct intersection between the biogeochemical cycles of carbon and sulfur. PAHs are a significant reservoir of environmental carbon, and their degradation is a key component of the carbon cycle. nih.gov Sulfur, an essential element for life, cycles through various oxidation states and is a critical component of many organic molecules.

The sulfation of phenanthrene incorporates the PAH into the environmental sulfur cycle. This biotransformation links a persistent organic pollutant to the pool of organosulfur compounds. The subsequent microbial desulfation of this compound remobilizes the sulfur by releasing the inorganic sulfate ion (SO₄²⁻) back into the environment. nih.gov This released sulfate can then be utilized by sulfate-reducing microorganisms in anaerobic respiration, a process vital in anoxic sediments. asm.org

This interplay has significant implications. In sulfate-limited environments, the sulfur atom in this compound could represent a valuable nutrient source for microorganisms capable of cleaving the sulfate ester bond. Conversely, in environments with high PAH contamination, the availability of sulfate can be a determining factor in the rate of anaerobic PAH degradation. asm.org The coupling of these cycles highlights how microbial communities can adapt to utilize anthropogenic pollutants, integrating them into natural elemental pathways. The application of sulfate-based fertilizers in agriculture, for instance, has been shown to alter soil bacterial communities and significantly increase the consumption of soil organic carbon, demonstrating the tight coupling between sulfur and carbon metabolism. nih.gov

Research on Microbial Communities Involved in Sulfation and Desulfation in Environmental Samples

A diverse array of microorganisms plays a role in the transformation of PAHs and their metabolites. Research into these microbial communities is essential for understanding and potentially harnessing these processes for bioremediation.

Fungal Communities: White-rot fungi, such as Pleurotus ostreatus and Trametes versicolor, are well-documented for their ability to degrade a wide range of PAHs, including phenanthrene. researchgate.netuab.cat They produce extracellular enzymes, like lignin (B12514952) peroxidases and manganese peroxidases, that can initiate the oxidation of PAHs. Studies have identified metabolites such as phenanthrene trans-9,10-dihydrodiol and various phenanthrols in fungal cultures, which are precursors for conjugation reactions like sulfation and glucosylation. researchgate.netuab.cat

Bacterial Communities: Bacterial degradation of PAHs is also widespread. Under aerobic conditions, bacteria such as Bacillus, Pseudomonas, and Burkholderia species are known to degrade phenanthrene. science.gov In anaerobic environments, the key players are often sulfate-reducing bacteria (SRBs). asm.org These bacteria are capable of using PAHs as their carbon and energy source while respiring sulfate. asm.org Research in contaminated harbor sediments has confirmed that the complete oxidation of phenanthrene to CO₂ is linked to active sulfate reduction. asm.org The addition of sulfate to soil has been observed to cause shifts in the bacterial community, leading to an accumulation of groups like Acidobacteria and Bacteroidetes. nih.gov

The study of microbial communities involved in the sulfation and desulfation of specific metabolites like this compound is an ongoing area of research. Identifying the specific enzymes (sulfotransferases for sulfation and sulfatases for desulfation) and the microbial species that produce them is key to predicting the fate of these compounds in the environment.

Table 2: Microbial Genera Implicated in Phenanthrene Transformation

| Microbial Genus | Type | Metabolic Condition | Role in Transformation | Reference |

| Pleurotus | Fungus | Aerobic | Oxidation and mineralization of phenanthrene | researchgate.net |

| Trametes | Fungus | Aerobic | Degradation of PAHs | uab.cat |

| Cunninghamella | Fungus | Aerobic | Metabolism of phenanthrene to phenanthrols | uab.cat |

| Bacillus | Bacterium | Aerobic | Degradation of phenanthrene | science.gov |

| Burkholderia | Bacterium | Aerobic | Degradation of phenanthrene | science.gov |

| Various SRBs | Bacteria | Anaerobic | Oxidation of phenanthrene using sulfate | asm.org |

Q & A

Q. How can mechanistic studies resolve contradictions in the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Apply isotopic labeling (e.g., ³⁴S-labeled sulfate) to trace hydrolysis pathways in aqueous systems. Compare aerobic vs. anaerobic degradation using GC-MS headspace analysis for volatile byproducts (e.g., phenanthrol). Use Langmuir/Freundlich isotherm models (Fig. 4–5 in ) to quantify adsorption on mineral surfaces, which competes with hydrolysis. Reconcile discrepancies by standardizing pH (4–9) and ionic strength across studies .

Q. What experimental designs are suitable for investigating the bioaccumulation potential of this compound in aquatic organisms?

- Methodological Answer : Use bioconcentration factor (BCF) assays with zebrafish (Danio rerio) or Daphnia magna exposed to 0.1–10 mg/L concentrations. Extract tissue samples via pressurized liquid extraction (PLE) with acetone-hexane (1:1), and quantify residues via LC-MS/MS. Normalize data to lipid content (Folch method) and validate against OECD Test Guideline 305. Address variability by including triplicate tanks and negative controls .

Q. How can researchers address gaps in the toxicological data for this compound using in vitro models?

- Methodological Answer : Perform high-throughput screening in human hepatocyte (HepG2) and renal (HEK293) cell lines. Assess cytotoxicity (MTT assay), oxidative stress (ROS via DCFH-DA), and genotoxicity (Comet assay). Compare results to structurally similar sulfates (e.g., naphthyl sulfates) to identify structure-activity relationships. Use meta-analysis (PRISMA guidelines) to synthesize conflicting data from existing literature .

Q. What strategies validate the specificity of this compound antibodies in immunoassay development?

- Methodological Answer : Generate polyclonal antibodies via rabbit immunization with 1-Phenanthryl-BSA conjugates. Test cross-reactivity against 20+ phenanthrene derivatives using competitive ELISA . Optimize buffer conditions (e.g., 0.1 M PBS, pH 7.4) to minimize nonspecific binding. Confirm specificity via Western blot and surface plasmon resonance (SPR) for affinity constants (KD ≤ 1 nM) .

Data Analysis & Contradiction Management

Q. How should researchers analyze conflicting chromatographic data for this compound in environmental samples?

- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to distinguish matrix effects (e.g., humic acid interference). Use standard addition methods to quantify recovery bias. For GC-MS conflicts, derivatize with MSTFA to enhance volatility and compare retention indices to NIST libraries .

Q. What statistical approaches are recommended for dose-response studies of this compound?

- Methodological Answer : Fit data to four-parameter logistic models (EC50, Hill slope) using nonlinear regression (e.g., GraphPad Prism). Report 95% confidence intervals and use ANOVA with Tukey’s post hoc test for multi-group comparisons. Address outliers via Grubbs’ test and sensitivity analysis .

Literature Synthesis & Gaps

How can systematic reviews identify unresolved questions about this compound’s environmental fate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.